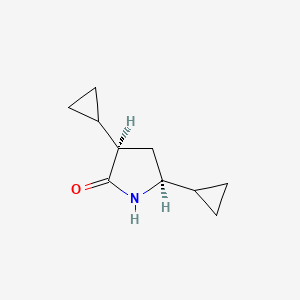

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

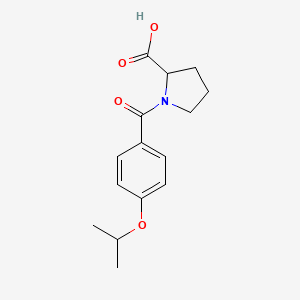

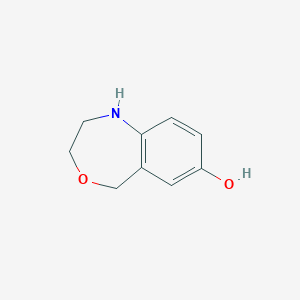

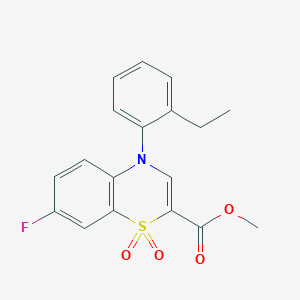

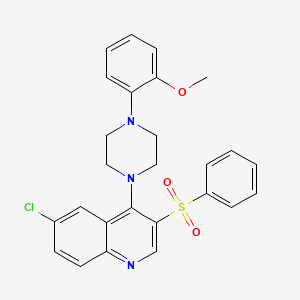

The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The stereochemistry of the compound can be determined using the Cahn-Ingold-Prelog (CIP) rules .Chemical Reactions Analysis

The chemical reactions of a compound can be studied by looking at its reactivity with different reagents. This can provide information about the functional groups present in the compound and their relative reactivities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

The design, synthesis, and biological activity exploration of enantiomerically pure compounds, including those based on the pyrrolidin-2-one pharmacophore, have been a significant area of research. Studies have demonstrated the importance of stereochemistry in the pharmacological profiles of these compounds, leading to the development of more effective and selective agents for facilitating memory processes and attenuating cognitive function impairments (Veinberg et al., 2015).

Antimicrobial, Antitumor, and Antidiabetic Agents

The structural modification of heterocyclic pharmacophores, including the integration of different structural fragments, has resulted in a broad range of lead molecules with antimicrobial, anticancer, and antidiabetic activities. This research highlights the versatility of heterocyclic compounds in drug development and the potential for creating novel therapies for various clinical disorders (Singh et al., 2022).

DNA/Protein Binding and Anticancer Activity

The structure-activity relationship of ruthenium(II) complexes has been extensively studied for their potential antitumor activity. The development and analysis of these complexes emphasize the critical role of complex structure in determining their ability to bind to DNA/protein and exhibit anticancer effects. This area of research provides valuable insights into the design of metal-based therapeutic agents with enhanced anticancer properties (Simović et al., 2019).

Bioactivity of Thiazolidin-4-Ones

Thiazolidin-4-ones have been identified as an important pharmacophore with a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The review of recent studies on thiazolidin-4-ones demonstrates the ongoing interest in optimizing the structure of these compounds to develop more efficient drug agents, highlighting the relevance of structural modification in enhancing therapeutic efficacy (Mech et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-10-8(6-1-2-6)5-9(11-10)7-3-4-7/h6-9H,1-5H2,(H,11,12)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLNBDKMADGVIH-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC(NC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H]2C[C@H](NC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)

![5-(1,2-dithiolan-3-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pentanamide](/img/structure/B2475927.png)